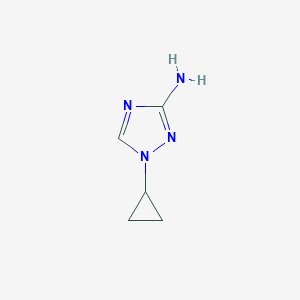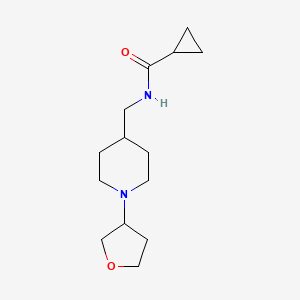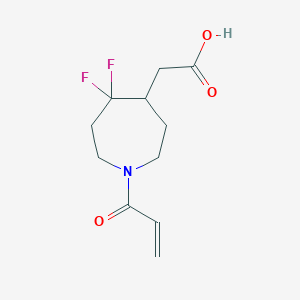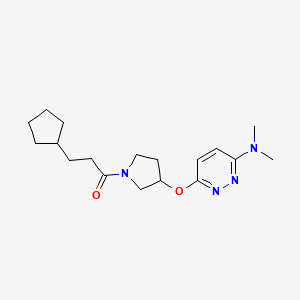
1-Cyclopropyl-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1,2,4-triazol-3-amine is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including this compound, has been a subject of extensive research . Strategies for their synthesis often involve the use of 3-amino-1,2,4-triazole . A copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates has been reported as an efficient strategy for constructing 3H-1,2,4-triazol-3-ones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds are complex and varied . They often involve nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . For example, 1H NMR, 13C NMR, IR, and UV spectral data can be used to describe the compounds .Aplicaciones Científicas De Investigación
Green Synthesis Approaches
A notable advancement in the synthesis of 1,2,4-triazol-3-amines, including compounds like 1-Cyclopropyl-1,2,4-triazol-3-amine, is the development of metal- and oxidant-free green synthesis methods. Guo et al. (2021) described a metal- and oxidant-free three-component desulfurization and deamination condensation approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly method offers benefits such as a broad substrate scope, mild reaction conditions, and easy scalability, making it suitable for applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Cycloaddition Reactions
Cycloaddition reactions form a cornerstone in the synthesis of 1,2,4-triazoles. Bai et al. (2015) developed an aerobic oxidative cycloaddition approach for synthesizing 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. This method is notable for its metal-free and azide-free conditions, which is significant in streamlining the synthesis process and reducing environmental impact (Bai et al., 2015).
Peptide Conjugation and Bioconjugation
1,2,3-Triazoles, closely related to 1,2,4-triazoles, are integral in bioconjugation chemistry. Tornøe et al. (2002) reported a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is highly compatible with solid-phase peptide synthesis and offers high conversion rates and purity, indicating its potential in peptide and protein modification (Tornøe et al., 2002). Similarly, Wang et al. (2003) explored the copper-catalyzed cycloaddition reaction between azides and alkynes for bioconjugation, highlighting its utility in covalent connections to proteins decorated with reactive moieties (Wang et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCOUGQDMIWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2645895.png)



![5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2645902.png)
![ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B2645904.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)

![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
